
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is an organic compound characterized by the presence of a fluorophenyl group and a series of conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal typically involves the use of fluorinated aromatic compounds as starting materials. One common method involves the reaction of 4-fluorobenzaldehyde with a series of alkenes under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and conjugated double bonds may play a role in its binding to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetylene: A compound with a similar fluorophenyl group but different overall structure.
4-Fluoronitrobenzene: Another fluorinated aromatic compound with distinct chemical properties.
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
Uniqueness
9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113341-36-9 |
|---|---|
Molekularformel |
C17H17FO |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
9-(4-fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C17H17FO/c1-14(4-3-5-15(2)12-13-19)6-7-16-8-10-17(18)11-9-16/h3-13H,1-2H3 |
InChI-Schlüssel |
AFJXLVXAMPYMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
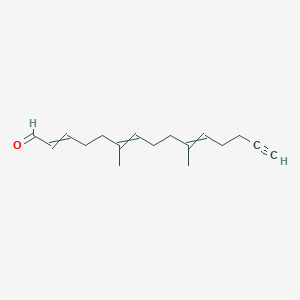
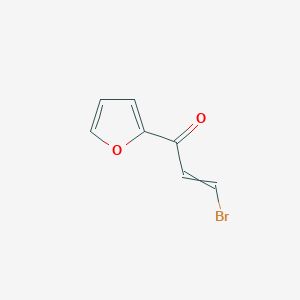

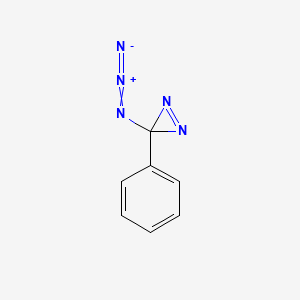

![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

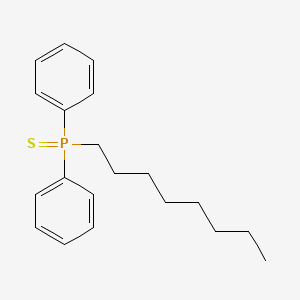
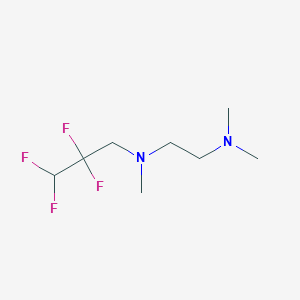

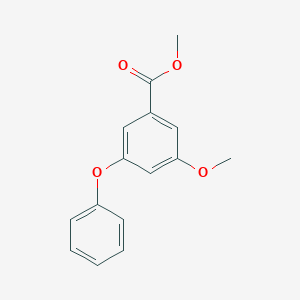
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
